2-Iodothiophene-3-carbonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodothiophene-3-carbonylchloride is a chemical compound belonging to the class of iodinated thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be reacted with iodine to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of 2-Iodothiophene-3-carbonylchloride may involve scalable iodination processes using reagents such as N-iodosuccinimide (NIS) or iodine in the presence of catalysts. The carbonyl chloride group can be introduced using reagents like oxalyl chloride or thionyl chloride under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Iodothiophene-3-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The carbonyl chloride group can be reduced to form corresponding alcohols or oxidized to form carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products:
- Substituted thiophenes
- Coupled aromatic compounds
- Alcohols and carboxylic acids
Scientific Research Applications
2-Iodothiophene-3-carbonylchloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodothiophene-3-carbonylchloride involves its reactivity towards nucleophiles and electrophiles. The iodine atom and carbonyl chloride group make the compound highly reactive, allowing it to participate in various chemical transformations. In biological systems, its mechanism may involve interactions with cellular targets, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2-Bromothiophene-3-carbonylchloride
- 2-Chlorothiophene-3-carbonylchloride
- 2-Fluorothiophene-3-carbonylchloride
Comparison: 2-Iodothiophene-3-carbonylchloride is unique due to the presence of the iodine atom, which enhances its reactivity compared to its brominated, chlorinated, or fluorinated counterparts. The larger atomic radius and higher polarizability of iodine contribute to its distinct chemical behavior, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C5H2ClIOS |
---|---|
Molecular Weight |
272.49 g/mol |
IUPAC Name |
2-iodothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C5H2ClIOS/c6-4(8)3-1-2-9-5(3)7/h1-2H |
InChI Key |
AGIBIYUMJYGXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.